![molecular formula C8H5F3N2O3S B2410969 Imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate CAS No. 1021019-74-8](/img/structure/B2410969.png)
Imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate
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Overview
Description
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups . The reaction also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .Molecular Structure Analysis
The molecular structure of Imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate is characterized by an imidazole ring fused to a pyridine ring . Docking studies revealed that the imidazole ring demonstrated effective H-bonding interactions .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can be functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . These strategies have been used for the direct functionalization of imidazo[1,2-a]pyridines .Scientific Research Applications
Enzyme Inhibitors, Receptor Ligands, and Anti-infectious Agents
Imidazo[1,2-a]pyridines are crucial in medicinal chemistry, especially as enzyme inhibitors, receptor ligands, and anti-infectious agents. They demonstrate a wide range of pharmacological properties, which have seen significant advancements in understanding (Enguehard-Gueiffier & Gueiffier, 2007).
Synthesis and Biological Activity Enhancement
The synthesis of imidazo[1,2-a]pyridines has been developed using readily available substrates and mild reaction conditions. This method is vital in enhancing biological activities and pharmaceutical applications (Ravi & Adimurthy, 2017).
Method for Preparation of (2-aminopyridin-4-yl)methanol
A novel method for preparing (2-aminopyridin-4-yl)methanol, a precursor for constructing the imidazo[1,2-a]pyridine structure, has been developed. This approach is notable for its one-stage process and efficiency (Lifshits, Ostapchuk, & Brel, 2015).
Therapeutic Agents and Structural Modifications
Imidazo[1,2-a]pyridine is recognized for its broad range of applications in medicinal chemistry, including anticancer, antimycobacterial, and antiviral activities. It has led to the development of novel therapeutic agents through structural modifications (Deep et al., 2016).
Solid-Phase Synthesis Using Sodium Benzenesulfinate
The first library of imidazo[1,2-a]pyridine derivatives was synthesized using a solid support and a sulfone linker strategy. This approach is significant for its efficiency in synthesizing diverse derivatives (Chen, Lam, & Lai, 2002).
Green, Aerobic Sulfenylation Process
A green, metal-free sulfenylation process using molecular oxygen has been developed for imidazo[1,2-a]pyridines. This method is environmentally friendly and produces biologically interesting derivatives (Iida, Demizu, & Ohkado, 2018).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate is a derivative of imidazo[1,2-a]pyridines , a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry Imidazo[1,2-a]pyridine derivatives have been reported to target kras g12c , a protein involved in cell signaling pathways related to cancer, and cholinesterase enzymes , which are important in the symptomatic treatment of Alzheimer’s disease.
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been reported to act as covalent inhibitors , forming a covalent bond with their target proteins, leading to irreversible inhibition. This mode of action is often used in the development of anticancer agents .
Biochemical Pathways
Given the reported targets of imidazo[1,2-a]pyridine derivatives, it can be inferred that this compound may affect pathways related to cell signaling and neurotransmission .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been reported to demonstrate good inhibitory activities against their targets , suggesting that this compound may have similar effects.
properties
IUPAC Name |
imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O3S/c9-8(10,11)17(14,15)16-7-5-13-4-2-1-3-6(13)12-7/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUONANKGCSEAPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)OS(=O)(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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